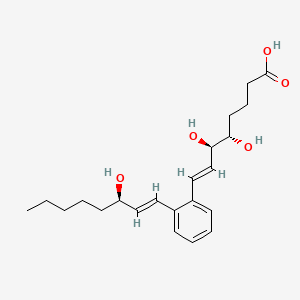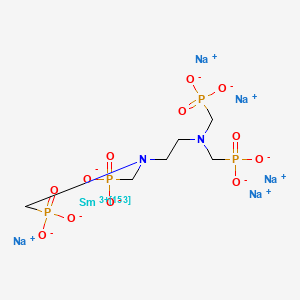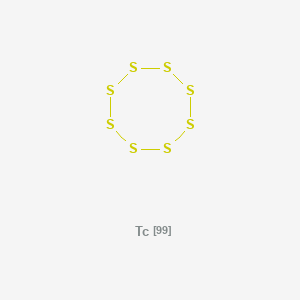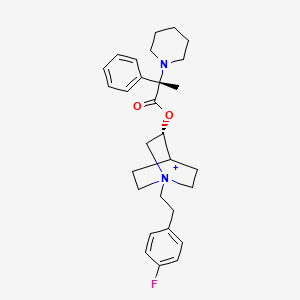
1-Azoniabicyclo(2.2.2)octane, 1-(2-(4-fluorophenyl)ethyl)-3-((2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy)-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD-9164 is a small molecule drug initially developed by AstraZeneca Pharmaceuticals Co., Ltd. It functions as a muscarinic acetylcholine receptor antagonist, specifically targeting the muscarinic acetylcholine receptors. This compound was primarily investigated for its potential therapeutic effects in treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) .
Analyse Chemischer Reaktionen
AZD-9164, as a muscarinic acetylcholine receptor antagonist, undergoes various chemical reactions. The types of reactions it undergoes include:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, AZD-9164 is used as a reference compound for studying muscarinic acetylcholine receptor antagonists.
Biology: In biological research, it is used to investigate the role of muscarinic acetylcholine receptors in various physiological processes.
Industry: In the pharmaceutical industry, AZD-9164 serves as a lead compound for developing new drugs targeting muscarinic acetylcholine receptors.
Wirkmechanismus
AZD-9164 exerts its effects by antagonizing muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release. By blocking these receptors, AZD-9164 inhibits the parasympathetic nervous system’s effects, leading to bronchodilation and reduced mucus secretion in the respiratory tract .
Vergleich Mit ähnlichen Verbindungen
AZD-9164 is compared with other muscarinic acetylcholine receptor antagonists, such as:
Tiotropium: A long-acting muscarinic antagonist used in the treatment of COPD.
Aclidinium bromide: Another long-acting muscarinic antagonist used for COPD management.
Glycopyrronium bromide: Used for its bronchodilator effects in COPD treatment.
Umeclidinium bromide: A long-acting muscarinic antagonist used in combination with other drugs for COPD treatment.
AZD-9164 is unique in its specific molecular structure and pharmacokinetic properties, which differentiate it from these similar compounds .
Eigenschaften
CAS-Nummer |
1034978-04-5 |
|---|---|
Molekularformel |
C29H38FN2O2+ |
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C29H38FN2O2/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3/q+1/t24?,27-,29-,32?/m0/s1 |
InChI-Schlüssel |
FNYFFCOCVNTJCD-NNMXADRKSA-N |
Isomerische SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O[C@H]2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(=O)OC2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



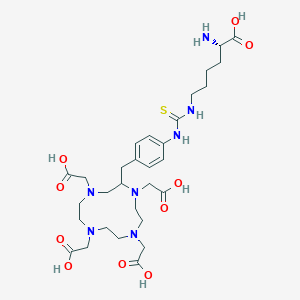
![(2S)-2-[(2S,5R,6S)-6-[(3E,5E)-6-[(1R,3aS,4R,5S,7aR)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B10776181.png)
![[(6Z,8E,10E,14S,15S,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2S)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776188.png)
![[(6E,8E,10E,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776190.png)
![[(5R,6E,8E,10E,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776194.png)
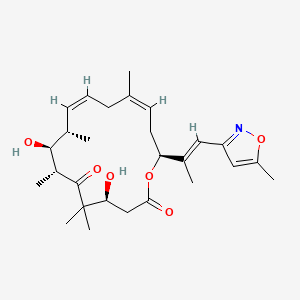
![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)
![(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide](/img/structure/B10776209.png)

![1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine](/img/structure/B10776223.png)
